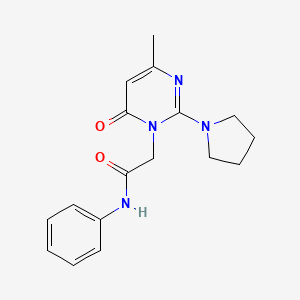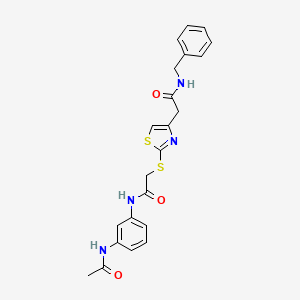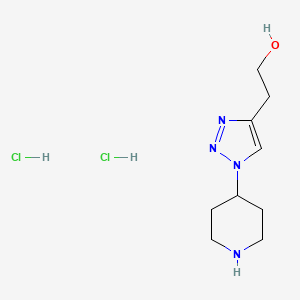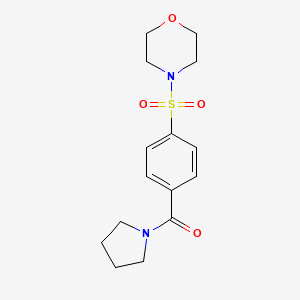![molecular formula C11H17N3O2 B2639244 Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate CAS No. 2247207-59-4](/img/structure/B2639244.png)
Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in the regulation of blood glucose levels. In
Mécanisme D'action
Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate inhibits Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate by binding to the active site of the enzyme. This prevents the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon secretion. The mechanism of action of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate is similar to other Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate inhibitors such as sitagliptin and saxagliptin.
Biochemical and Physiological Effects:
Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate has been shown to improve glycemic control in patients with type 2 diabetes mellitus. It increases insulin secretion and decreases glucagon secretion, leading to improved glucose uptake by peripheral tissues. The compound has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate is a potent inhibitor of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate and has been extensively studied for its potential therapeutic applications. It has a favorable safety profile and has been shown to improve glycemic control in patients with type 2 diabetes mellitus. However, the compound may have limitations in terms of its selectivity for Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate and its potential off-target effects. Further studies are needed to fully understand the advantages and limitations of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate for lab experiments.
Orientations Futures
There are several future directions for the study of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate. One direction is the development of more selective and potent Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate inhibitors. Another direction is the investigation of the potential therapeutic applications of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate in other diseases such as obesity and cardiovascular disease. Additionally, the compound may have applications in the field of cancer research, as Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate has been implicated in tumor growth and metastasis. Further studies are needed to fully explore the potential of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate in these areas.
Conclusion:
In conclusion, Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate is a potent inhibitor of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate that has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. The compound has a favorable safety profile and has been shown to improve glycemic control in clinical trials. Further studies are needed to fully understand the advantages and limitations of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate for lab experiments and to explore its potential in other diseases such as obesity, cardiovascular disease, and cancer.
Méthodes De Synthèse
The synthesis method of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate involves the reaction of 1-cyclopentyl-3-(4-morpholinyl)-1-propanone with hydrazine hydrate to form 1-cyclopentyl-3-(4-morpholinyl)-1-propylhydrazine. The resulting compound is then reacted with methyl 2-bromoacetate to form Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate. The synthesis method has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. It is a potent inhibitor of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate, which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in the regulation of blood glucose levels by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate, Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate increases the levels of incretin hormones, leading to improved glucose control.
Propriétés
IUPAC Name |
methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-16-11(15)8-12-10-6-7-14(13-10)9-4-2-3-5-9/h6-7,9H,2-5,8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDZDGJWWRLTTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=NN(C=C1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 7-methoxy-2,6-diazaspiro[3.5]non-6-ene-2-carboxylate](/img/structure/B2639161.png)


![N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2639167.png)
![N-(4-bromophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2639169.png)
![3,3-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2639171.png)
![5H-Pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B2639173.png)

![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2639175.png)
![N-butyl-3-[5-[(4-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2639178.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-propan-2-yloxypropyl)acetamide](/img/structure/B2639179.png)


![N-(3,5-dimethylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2639184.png)